

# Efficacy & Pharmacokinetic/Pharmacodynamic (PK/PD) Data

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## Compound Focus: Apitolisib

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The following tables consolidate key quantitative data from **apitolisib** xenograft studies.

**Table 1: In Vivo Efficacy of Apitolisib in Human Tumor Xenograft Models**

Tumor Model (Cell Line)	Dosing Regimen	Key Efficacy Findings	Experimental Details (Tumor Volume, Treatment Duration)	Source/Reference
Renal Cell Carcinoma (786-O)	Once Daily (QD), Oral (PO) for 17 days [1] [2]	Dose-dependent tumor growth inhibition [1] [2]	Start: ~181 mm <sup>3</sup> ; Doses: 0.008 to 11 mg/kg; n=6/group [1] [2]	[1] [2]
Cholangiocarcinoma (SNU478, SNU1196)	5 mg/kg, Intraperitoneal (IP)	Synergistic reduction with gemcitabine/cisplatin; Tumor weight ↓ [3]	--	[3]

Tumor Model (Cell Line)	Dosing Regimen	Key Efficacy Findings	Experimental Details (Tumor Volume, Treatment Duration)	Source/Reference
Glioblastoma (A-172, U-118-MG)	--	In vitro: Induced apoptosis (46.47% in A-172 at 20 $\mu$ M); In vivo growth inhibition [4]	--	[4]

Table 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Parameters

Parameter	Observed Data / Finding	Experimental Context
PK: Plasma Concentration	Samples collected pre-dose and at 0.083, 0.25, 0.5, 1, 3, 6, 9, 24 h post-dose [1] [2]	Nude mice; Doses: 1, 5, 10 mg/kg; n=27/dose [1] [2]
PD: pAkt Modulation	Single oral dose (0.3, 3, 10 mg/kg) led to pAkt reduction in tumors [1]	786-O xenografts; Tumors collected at 0.5 to 24 h post-dose [1]
Target Modulation Threshold	35-45% pAkt inhibition for tumor shrinkage; 61-65% for tumor stasis [2]	Based on integrated PK-PD-efficacy model in xenografts and patients [2]

## Detailed Experimental Protocols

Here are standardized protocols for key experiments based on the search results.

### Subcutaneous Xenograft Model and Efficacy Study

This protocol outlines the establishment of a xenograft model and the evaluation of **apitolisib**'s efficacy, as conducted in 786-O renal cell carcinoma models [1] [2].

- **Animals:** Female beige nude XID (bg.nu.xid Harlan) mice [1] [2].
- **Tumor Inoculation:**
  - Inoculate mice subcutaneously in the right lateral thorax with tumor fragments from donor mice [1] [2].
  - Monitor tumors until they reach a volume of 100–300 mm<sup>3</sup> [1] [2].
- **Group Randomization:** Randomize mice with similarly sized tumors into experimental groups. The mean tumor volume at the start of dosing (Day 0) should be recorded (e.g., 181 mm<sup>3</sup>) [1] [2].
- **Dosing Regimen:**
  - **Compound:** **Apitolisib** [1] [2].
  - **Vehicle:** 0.5% methylcellulose and 0.2% Tween 80 (MCT) [1] [2].
  - **Route:** Oral gavage (PO) [1] [2].
  - **Volume:** 200 µL per dose [1] [2].
  - **Schedule:** Once daily (QD) for 17 days [1] [2].
  - **Dose Groups:** Include vehicle control and multiple dose levels of **apitolisib** (e.g., 0.008, 0.026, 0.085, 0.256, 1, 2.5, 5, 7, 8.5, 10, 11 mg/kg) with n=6 mice per group [1] [2].
- **Tumor Measurement & Endpoints:**
  - **Tumor Volume (TV):** Measure twice weekly using digital calipers. Calculate volume using the formula: **TV (mm<sup>3</sup>) = length × (width)<sup>2</sup> × 0.5** [1] [2].
  - **Measurement Timepoints:** Pre-dose and at 72, 96, 168, 240, 264, 336, and 408 hours from the start of treatment [1] [2].
  - **Humane Endpoints:** Euthanize mice if they lose >20% of initial body weight or if tumors exceed 2000 mm<sup>3</sup> [1] [2].

## Biomarker Pharmacodynamic (PD) Study

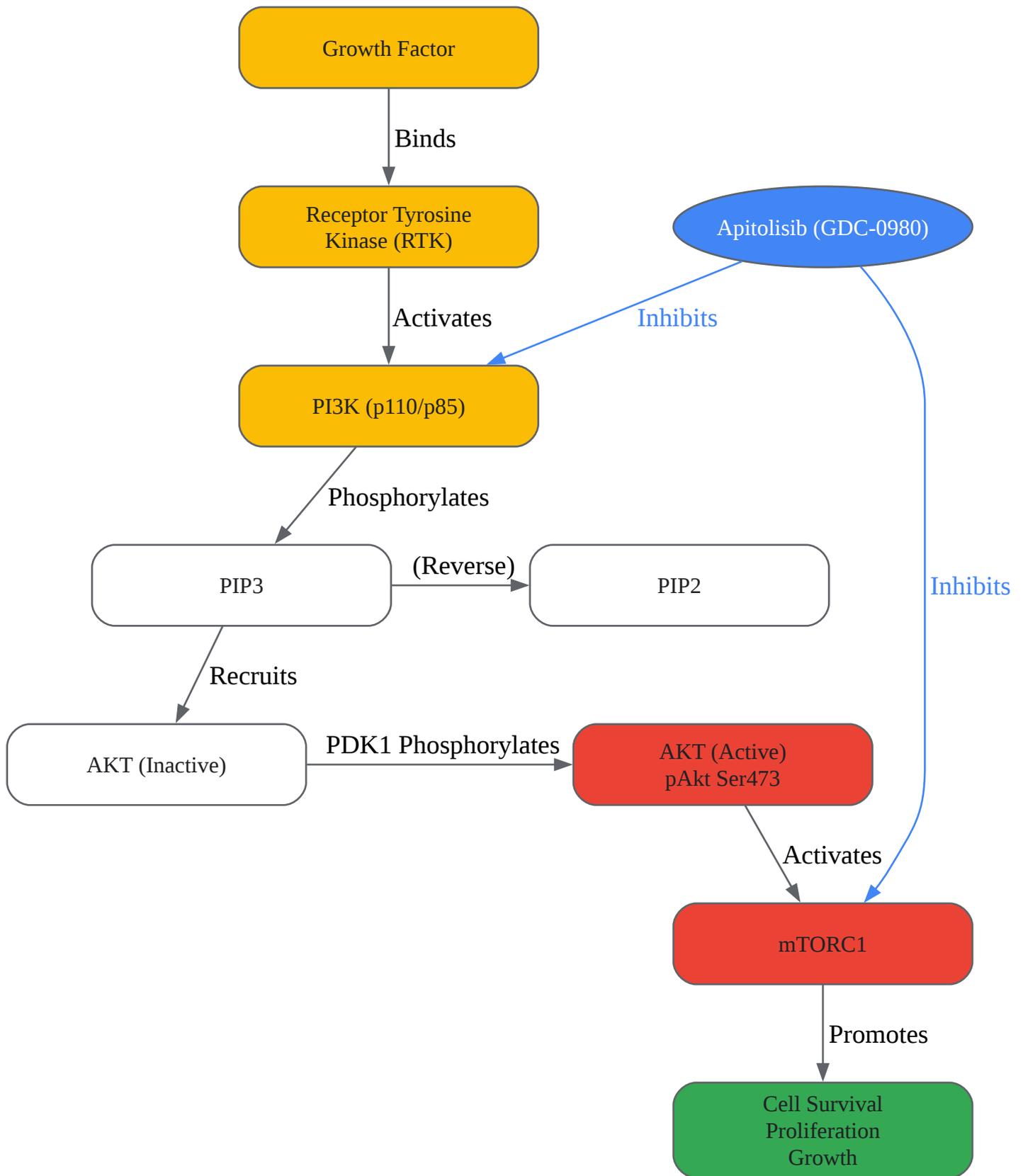
This protocol describes how to assess target engagement of **apitolisib** by measuring levels of phosphorylated Akt (pAkt) in tumor tissue [1].

- **Animal and Tumor Model:** As described in Protocol 1 [1] [2].
- **Dosing:**
  - Administer a single oral dose of vehicle (MCT) or **apitolisib** (e.g., 0.3, 3, or 10 mg/kg) in 200 µL of MCT [1].
- **Tumor Collection:**
  - Collect tumor tissues at specific time points post-dose (e.g., 0.5, 2, 6, 12, 18, and 24 h) from treatment groups (n=3 per time point). Collect from vehicle groups at key time points (e.g., 2, 6, 12 h; n=6 per time point) [1].
  - Snap-freeze tumors in liquid nitrogen and store at -80°C for subsequent analysis.
- **pAkt Quantification:**
  - Homogenize tumor tissues and lysate for protein analysis.

- Quantify pAkt (Serine 473) levels using an appropriate immunoassay, such as the **Meso Scale Discovery (MSD) assay** [1].
- Calculate **%pAkt relative to control** using the formula: **%pAkt = (pAkt at time point / pAkt at baseline) × 100** where "pAkt at baseline" is the level from vehicle-treated controls [1].

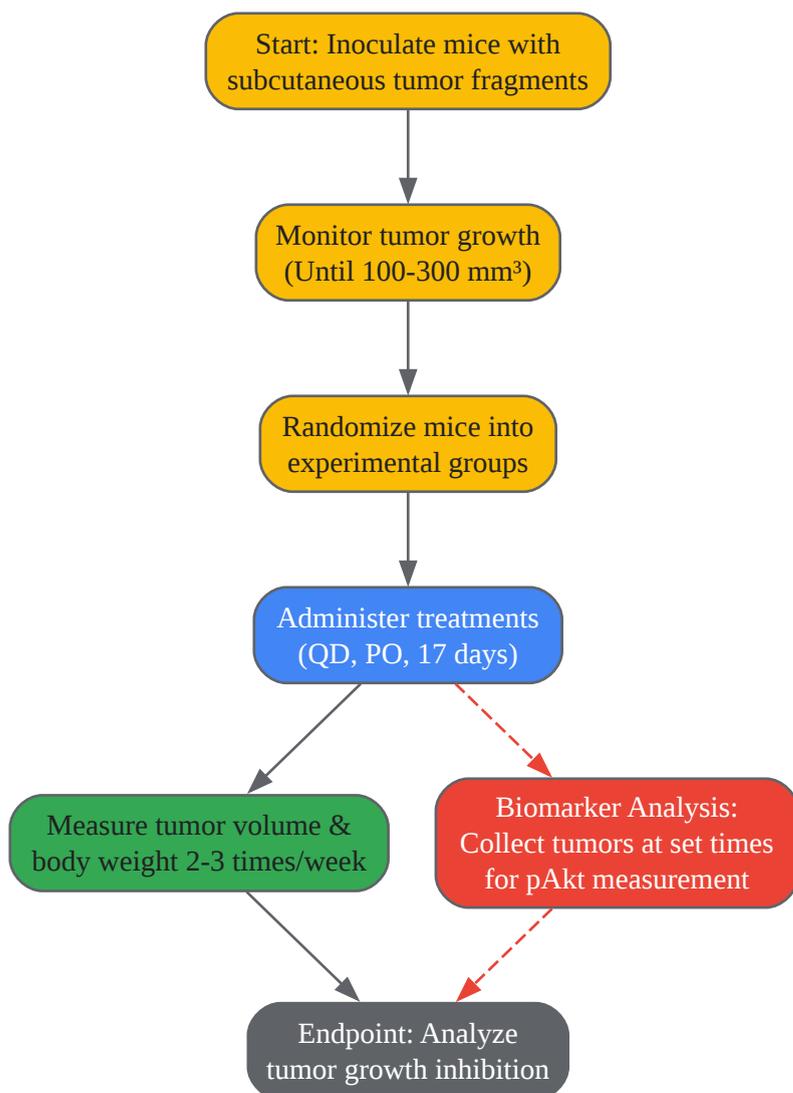
## Signaling Pathway & Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the molecular mechanism of **apitolisib** and the workflow for the xenograft study.



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Diagram 1: Mechanism of **Apitolisib**. **Apitolisib** inhibits the PI3K/AKT/mTOR pathway by targeting both PI3K and mTORC1, key drivers of cancer cell survival and growth [2] [5] [4].



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Diagram 2: Xenograft Study Workflow. This flowchart outlines the key steps for conducting an *in vivo* efficacy and pharmacodynamic study of **apitolisib** in a xenograft mouse model [1] [2].

## Key Considerations for Researchers

- **Model Selection:** **Apitolisib** has shown efficacy in models with dysregulated PI3K/AKT/mTOR signaling, such as those with PTEN loss or PIK3CA mutations [2] [4].

- **Combination Therapy:** Evidence from other cancers, like cholangiocarcinoma, suggests that combining **apitolisib** with standard chemotherapies (e.g., gemcitabine, cisplatin) may have synergistic effects, enhancing tumor growth inhibition [3].
- **Resistance Mechanisms:** Be aware that prolonged exposure to PI3K/mTOR inhibitors like **apitolisib** can lead to acquired resistance. Studies in lung cancer cell lines have associated this resistance with epithelial-mesenchymal transition (EMT) and other molecular adaptations [6].

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